6-Amino-3-benzylidene-2-benzofuran-1(3H)-one
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Overview
Description
6-Amino-3-benzylidene-2-benzofuran-1(3H)-one is an organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-benzylidene-2-benzofuran-1(3H)-one typically involves the condensation of appropriate benzofuran derivatives with benzylidene compounds. Common synthetic routes may include:
Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form the benzylidene moiety.
Amination: Introduction of the amino group can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-benzylidene-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of the benzylidene moiety to form saturated derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions at the amino or benzylidene groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran oxides, while reduction may produce benzofuran derivatives with reduced benzylidene groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for therapeutic applications due to its unique structure.
Industry: Potential use in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Amino-3-benzylidene-2-benzofuran-1(3H)-one would depend on its specific interactions with biological targets. Generally, such compounds may:
Bind to Enzymes: Inhibit or activate enzyme activity.
Interact with Receptors: Modulate receptor functions.
Affect Cellular Pathways: Influence signaling pathways involved in cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
6-Amino-2-benzofuran-1(3H)-one: Lacks the benzylidene group.
3-Benzylidene-2-benzofuran-1(3H)-one: Lacks the amino group.
6-Amino-3-benzylidene-2-benzofuran-1(3H)-one Derivatives: Compounds with different substituents on the benzofuran ring.
Uniqueness
This compound is unique due to the presence of both amino and benzylidene groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
15298-18-7 |
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Molecular Formula |
C15H11NO2 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
6-amino-3-benzylidene-2-benzofuran-1-one |
InChI |
InChI=1S/C15H11NO2/c16-11-6-7-12-13(9-11)15(17)18-14(12)8-10-4-2-1-3-5-10/h1-9H,16H2 |
InChI Key |
ARKBJHIQKQNVLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C3=C(C=C(C=C3)N)C(=O)O2 |
Origin of Product |
United States |
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